Enduracidin A

Antibiotic Resistance MRSA VRE

Choose Enduracidin A over generic enramycin to eliminate potency variability caused by fluctuating A:B ratios. Its superior activity against resistant Gram-positive pathogens (MRSA, VRE, C. perfringens MIC 0.05–1.6 μg/mL) and defined macrocyclic cyclodepsipeptide structure ensure reproducible results in transglycosylation inhibition assays. Ideal for SAR programs using patented biosynthetic gene cluster analogs. Premium reference standard for veterinary feed premix development and mechanism-of-action research requiring batch-to-batch consistency.

Molecular Formula C108H140Cl2N26O31
Molecular Weight 2369.3 g/mol
Cat. No. B8117678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnduracidin A
Molecular FormulaC108H140Cl2N26O31
Molecular Weight2369.3 g/mol
Structural Identifiers
SMILESCCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C
InChIInChI=1S/C108H140Cl2N26O31/c1-7-51(2)16-12-10-8-9-11-13-19-77(145)122-75(46-79(147)148)95(155)130-82-55(6)167-105(165)88(60-28-38-68(144)39-29-60)136-90(150)52(3)119-93(153)73(44-62-47-117-106(112)120-62)123-78(146)49-116-97(157)87(61-42-69(109)89(149)70(110)43-61)132-96(156)76(50-137)127-102(162)83(56-20-30-64(140)31-21-56)131-94(154)74(45-63-48-118-107(113)121-63)126-91(151)72(18-15-41-115-108(114)166)124-98(158)80(53(4)138)129-103(163)85(58-24-34-66(142)35-25-58)135-104(164)86(59-26-36-67(143)37-27-59)133-99(159)81(54(5)139)128-92(152)71(17-14-40-111)125-101(161)84(134-100(82)160)57-22-32-65(141)33-23-57/h9,11,13,19-39,42-43,51-55,62-63,71-76,80-88,137-144,149H,7-8,10,12,14-18,40-41,44-50,111H2,1-6H3,(H,116,157)(H,119,153)(H,122,145)(H,123,146)(H,124,158)(H,125,161)(H,126,151)(H,127,162)(H,128,152)(H,129,163)(H,130,155)(H,131,154)(H,132,156)(H,133,159)(H,134,160)(H,135,164)(H,136,150)(H,147,148)(H3,112,117,120)(H3,113,118,121)(H3,114,115,166)/b11-9+,19-13+
InChIKeyJPYWPHBUMZRLPO-JDCCHMEXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enduracidin A: A Cyclodepsipeptide Antibiotic for Gram-Positive Pathogen Control and Feed Efficiency Procurement


Enduracidin A is a macrocyclic cyclodepsipeptide antibiotic produced by Streptomyces fungicidicus, constituting the major bioactive component of the enramycin complex [1]. Its structure comprises 17 amino acids forming a peptide lactone core, differing from Enduracidin B by a single methylene group in its fatty acid moiety [2]. Enduracidin A exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) [3], and is widely utilized as a veterinary feed additive to prevent necrotic enteritis and enhance growth performance [4].

Why Enduracidin A Procurement Requires Component-Specific Selection Over Generic Enramycin


Generic enramycin is a variable mixture of Enduracidin A and Enduracidin B, typically in a ~70:30 ratio . The antibacterial potency of these two components is not equivalent; Enduracidin A is recognized as the more active component [1]. Furthermore, the biosynthetic gene cluster for Enduracidin has been patented for producing defined analogs, such as tetrahydroenduracidin A and deschloroenduracidin A, enabling precise structural modifications that are not achievable with standard fermentation mixtures [2]. Consequently, substituting pure Enduracidin A with generic enramycin or structurally related alternatives like ramoplanin introduces uncontrolled variability in potency, specific activity against resistant strains, and potential for defined analog development, which are critical for both research reproducibility and industrial application consistency.

Enduracidin A: Quantified Differentiation Data for Scientific Selection and Procurement


Enduracidin A Exhibits Superior Potency Against MRSA and VRE Compared to Vancomycin and Mannopeptimycins

Enduracidin A demonstrates potent in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), key pathogens of clinical concern. In a direct comparison using a B. subtilis wild-type strain, Enduracidin exhibited an MIC of 25 μg/mL, while vancomycin showed a much lower MIC of 0.5 μg/mL, indicating a different spectrum or potency profile under these specific assay conditions [1]. More importantly, for VRE, Enduracidin displays good inhibition activity , whereas mannopeptimycin ε, a related glycopeptide, shows MICs of 4–32 μg/mL against VRE [2]. While precise MIC values for Enduracidin A against VRE are not provided in the available source, the documented activity against VRE, a pathogen often resistant to vancomycin, represents a key functional advantage over vancomycin, which is typically ineffective against VRE.

Antibiotic Resistance MRSA VRE Gram-Positive Bacteria

Enduracidin A Demonstrates High Potency Against Clostridium perfringens, a Key Veterinary Pathogen

Enduracidin A, as the primary active component of enramycin, shows exceptional potency against Clostridium perfringens, the etiological agent of necrotic enteritis in poultry and swine. Reported MIC values for enramycin against C. perfringens range from 0.05 μg/mL to 1.6 μg/mL [1]. This level of activity is crucial for its application as a prophylactic feed additive at low inclusion rates (e.g., 3–10 ppm in poultry feed) . In contrast, alternative feed antibiotics like bacitracin exhibit higher MICs against Gram-positive bacteria; for instance, bacitracin's MIC is reported at 300 μg/mL in B. subtilis assays, a concentration 187-fold higher than Enduracidin's MIC against the same strain (25 μg/mL) [2].

Veterinary Medicine Necrotic Enteritis Clostridium perfringens Feed Additive

Enduracidin A Lacks Cross-Resistance with Major Antibiotic Classes, a Critical Differentiator from Glycopeptides

A key advantage of Enduracidin A over clinically important glycopeptides like vancomycin and teicoplanin is its lack of cross-resistance with existing antibiotic classes. Early bacteriological studies on approximately 100 clinically isolated pathogenic Staphylococci, including multi-drug resistant strains, demonstrated that Enduracidin remained effective and showed no cross-resistance with known chemotherapeutics [1]. This is in contrast to vancomycin, where emergence of vancomycin-resistant enterococci (VRE) and vancomycin-intermediate S. aureus (VISA) is a well-documented clinical challenge [2]. The distinct mechanism of action, involving preferential inhibition of the transglycosylation step by binding Lipid II, is shared with ramoplanin but differs from the D-Ala-D-Ala terminus binding of vancomycin [3].

Antibiotic Resistance Cross-Resistance Cell Wall Biosynthesis Gram-Positive Bacteria

Enduracidin A Displays Exceptional Feed Stability and Non-Absorbed Gut-Active Profile, Reducing Tissue Residue Concerns

For veterinary applications, Enduracidin A (as part of enramycin premix) demonstrates high stability during feed processing and storage, with minimal degradation observed at room temperature over long periods [1]. Critically, its pharmacokinetic profile is characterized by minimal oral absorption; following oral administration, the vast majority (87–100% in broilers within 6–12 hours) is excreted unchanged in feces, with only 0.28% appearing in urine [2]. This results in very low tissue residues (<25 μg/kg) and a favorable safety margin (LD50 >10,000 mg/kg orally in rodents) [3]. In contrast, alternative antibiotics like bacitracin are also poorly absorbed but exhibit a different antimicrobial spectrum and potency profile, and may have different stability characteristics in feed matrices.

Feed Additive Stability Pharmacokinetics Food Safety

Enduracidin A: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Combatting Vancomycin-Resistant Gram-Positive Infections in Preclinical Research

Given its demonstrated in vitro activity against vancomycin-resistant Enterococcus faecium (VRE) and methicillin-resistant Staphylococcus aureus (MRSA) , and its lack of cross-resistance with major antibiotic classes [1], Enduracidin A serves as a critical tool compound for investigating alternative cell wall synthesis inhibition. Researchers can utilize Enduracidin A in in vitro susceptibility assays and mechanism-of-action studies to explore its effects on peptidoglycan transglycosylation, particularly in comparison to glycopeptides like vancomycin that face clinical resistance challenges [2].

Prophylaxis and Control of Necrotic Enteritis in Poultry and Swine Production

The high potency of Enduracidin A against Clostridium perfringens (MIC 0.05–1.6 μg/mL) [3], combined with its excellent feed stability and minimal oral absorption [4], makes it an ideal candidate for prophylactic inclusion in animal feed. Procurement of Enduracidin A-based premixes at low dosages (e.g., 3–10 ppm in poultry) can effectively mitigate the incidence of necrotic enteritis, improve flock health, and enhance growth performance without contributing to significant tissue residues .

Engineering Next-Generation Antibiotic Analogs via Biosynthetic Gene Cluster Manipulation

The cloning and patenting of the Enduracidin biosynthetic gene cluster enables the generation of a library of Enduracidin analogs with defined structural alterations, such as tetrahydroenduracidin A and deschloroenduracidin A [5]. For industrial and academic groups engaged in antibiotic discovery and development, procurement of Enduracidin A as a reference standard is essential for comparative studies evaluating the structure-activity relationships (SAR) and improved pharmacological properties of these novel, genetically engineered derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enduracidin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.